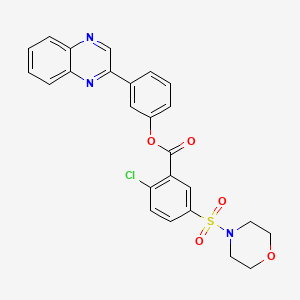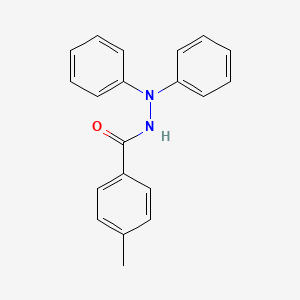![molecular formula C9H12N4O3S B11101394 (2Z)-(methoxyimino)[(2Z)-2-(propan-2-ylidenehydrazinylidene)-2,3-dihydro-1,3-thiazol-4-yl]ethanoic acid](/img/structure/B11101394.png)
(2Z)-(methoxyimino)[(2Z)-2-(propan-2-ylidenehydrazinylidene)-2,3-dihydro-1,3-thiazol-4-yl]ethanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(METHOXYIMINO)-2-{2-[2-(1-METHYLETHYLIDENE)HYDRAZINO]-1,3-THIAZOL-4-YL}ACETIC ACID is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a methoxyimino group, a thiazole ring, and a hydrazino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(METHOXYIMINO)-2-{2-[2-(1-METHYLETHYLIDENE)HYDRAZINO]-1,3-THIAZOL-4-YL}ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-acetylfuran with sodium nitrite under the catalytic action of metal salts to obtain 2-oxo-2-furanacetic acid . This intermediate is then further reacted with appropriate reagents to introduce the methoxyimino and thiazole groups.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. The use of biocatalysts has been explored as an alternative to traditional chemical synthesis, providing a more environmentally friendly and cost-effective approach .
Chemical Reactions Analysis
Types of Reactions: 2-(METHOXYIMINO)-2-{2-[2-(1-METHYLETHYLIDENE)HYDRAZINO]-1,3-THIAZOL-4-YL}ACETIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for C-H acetoxylation reactions , and other metal catalysts for oxidation and reduction reactions. The reaction conditions typically involve moderate to high temperatures and specific solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed C-H acetoxylation reactions can produce α-amino acids with excellent yields .
Scientific Research Applications
2-(METHOXYIMINO)-2-{2-[2-(1-METHYLETHYLIDENE)HYDRAZINO]-1,3-THIAZOL-4-YL}ACETIC ACID has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, including antibiotics like cefuroxime . The compound’s unique structure allows it to interact with different biological targets, making it valuable in medicinal chemistry for developing new drugs.
In addition to its pharmaceutical applications, this compound is also used in agricultural chemistry as a fungicide. Its ability to inhibit mitochondrial respiratory chains in fungi makes it an effective agent for controlling fungal infections in crops .
Mechanism of Action
The mechanism of action of 2-(METHOXYIMINO)-2-{2-[2-(1-METHYLETHYLIDENE)HYDRAZINO]-1,3-THIAZOL-4-YL}ACETIC ACID involves its interaction with specific molecular targets. In the case of its fungicidal activity, the compound inhibits the mitochondrial respiratory chain, disrupting the energy production in fungal cells and leading to their death . This mechanism is similar to that of other strobilurin fungicides, which also target the mitochondrial respiratory chain.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(METHOXYIMINO)-2-{2-[2-(1-METHYLETHYLIDENE)HYDRAZINO]-1,3-THIAZOL-4-YL}ACETIC ACID include other strobilurin fungicides such as trifloxystrobin . These compounds share a similar mechanism of action and are used for similar applications in agriculture.
Uniqueness: What sets 2-(METHOXYIMINO)-2-{2-[2-(1-METHYLETHYLIDENE)HYDRAZINO]-1,3-THIAZOL-4-YL}ACETIC ACID apart is its specific structural features, which allow for unique interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and agricultural chemicals.
Properties
Molecular Formula |
C9H12N4O3S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
(2Z)-2-methoxyimino-2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C9H12N4O3S/c1-5(2)11-12-9-10-6(4-17-9)7(8(14)15)13-16-3/h4H,1-3H3,(H,10,12)(H,14,15)/b13-7- |
InChI Key |
BKURZXQSZHJBNN-QPEQYQDCSA-N |
Isomeric SMILES |
CC(=NNC1=NC(=CS1)/C(=N/OC)/C(=O)O)C |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C(=NOC)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloro-5-iodophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11101320.png)
![5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline](/img/structure/B11101321.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11101334.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11101341.png)
![2-[Ethyl(phenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11101343.png)
![1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene](/img/structure/B11101346.png)
![4-[(E)-{2-[2-{[(2E)-2-(4-{[(2,4-dichlorophenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]carbonyl}-3-(4-nitrophenyl)acryloyl]hydrazinylidene}methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11101349.png)
![N-(4-Acetylphenyl)-2-[N-(4-fluorophenyl)benzenesulfonamido]acetamide](/img/structure/B11101354.png)
![2-Bromo-6-methoxy-4-[(E)-[(4-methylphenyl)imino]methyl]phenol](/img/structure/B11101360.png)
![N-(5-Methyl-1,2-oxazol-3-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11101361.png)
![Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate](/img/structure/B11101364.png)
![3-Methyl-1-nitro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11101370.png)


